
2,4,6-Trifluorohexa-2,3-dien-5-ynenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trifluorohexa-2,3-dien-5-ynenitrile is a fluorinated organic compound characterized by the presence of three fluorine atoms and a nitrile group attached to a hexa-2,3-dien-5-yne backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trifluorohexa-2,3-dien-5-ynenitrile typically involves the reaction of suitable precursors under controlled conditions. One common method involves the fluorination of hexa-2,3-dien-5-ynenitrile using a fluorinating agent such as trifluoromethyl hypofluorite. The reaction is carried out in an inert solvent, such as dichloromethane, at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trifluorohexa-2,3-dien-5-ynenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino or thiol derivatives.
Applications De Recherche Scientifique
2,4,6-Trifluorohexa-2,3-dien-5-ynenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,4,6-Trifluorohexa-2,3-dien-5-ynenitrile involves its interaction with molecular targets through its reactive functional groups. The fluorine atoms and nitrile group can participate in various chemical interactions, such as hydrogen bonding, dipole-dipole interactions, and nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trifluorohexa-3,5-dien-2-one: A related compound with a similar fluorinated backbone but different functional groups.
2,4,6-Trifluorohexa-2,3-dien-5-ynenitrile: Another fluorinated compound with a different substitution pattern.
Uniqueness
This compound is unique due to its specific arrangement of fluorine atoms and the presence of a nitrile group. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
923294-41-1 |
|---|---|
Formule moléculaire |
C6F3N |
Poids moléculaire |
143.07 g/mol |
InChI |
InChI=1S/C6F3N/c7-2-1-5(8)3-6(9)4-10 |
Clé InChI |
CINYNVIWNZSKQH-UHFFFAOYSA-N |
SMILES canonique |
C(#CF)C(=C=C(C#N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


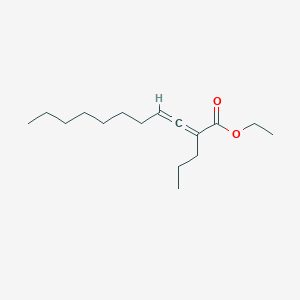


![N,N'-Bis[3,4,5-tris(octyloxy)phenyl]urea](/img/structure/B14183714.png)
![6-(2-aminoethyl)-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14183729.png)
![N-Hydroxy-N~3~-[(3-phenoxyphenyl)methyl]-beta-alaninamide](/img/structure/B14183734.png)
![5-Chloro-2-[(5-methyl-2H-tetrazol-2-yl)methyl]aniline](/img/structure/B14183737.png)
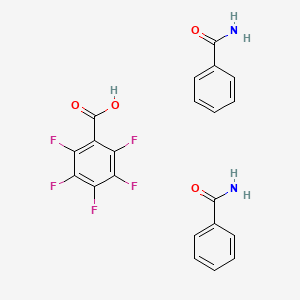
![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 1-butyl-, 1,1-dimethylethyl ester, (1R)-](/img/structure/B14183759.png)
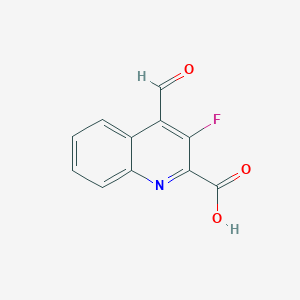
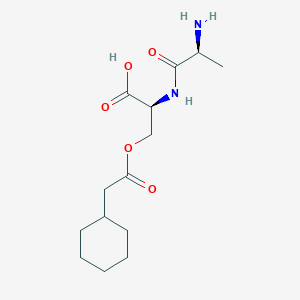
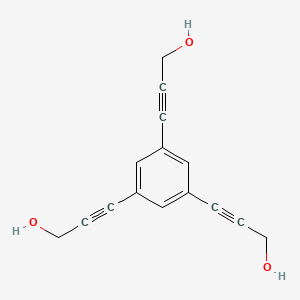
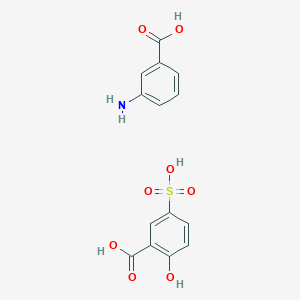
![Methyl 3-[4-(2H-1,2,3-triazol-4-yl)phenyl]prop-2-enoate](/img/structure/B14183795.png)
